Superior Potency in Target Engagement: Lisofylline vs. Pentoxifylline
The target compound's unlabeled counterpart, Lisofylline, exhibits vastly superior potency as an inhibitor of phosphatidic acid (PA) formation compared to its parent drug, Pentoxifylline. This is a critical differentiator for researchers studying the inflammatory cascade [1]. While (+/-)-Lisofylline-d6 is an analytical standard and not a therapeutic, its relevance is directly tied to this underlying biological potency of the analyte it is used to measure.
| Evidence Dimension | Inhibition of Phosphatidic Acid (PA) Formation |
|---|---|
| Target Compound Data | IC50 = 0.6 µM (for unlabeled Lisofylline) |
| Comparator Or Baseline | Pentoxifylline: IC50 = 500 µM |
| Quantified Difference | >800-fold more active |
| Conditions | Lipopolysaccharide (LPS)-stimulated murine P388 monocytic leukemia cells |
Why This Matters
This >800-fold difference in potency underscores the biological significance of accurately measuring Lisofylline, justifying the need for a precise and specific analytical method using this deuterated internal standard.
- [1] Rice, G. C., Brown, P. A., Nelson, R. J., Bianco, J. A., Singer, J. W., & Bursten, S. (1994). Protection from endotoxic shock in mice by pharmacologic inhibition of phosphatidic acid. Proceedings of the National Academy of Sciences, 91(9), 3857-3861. View Source
